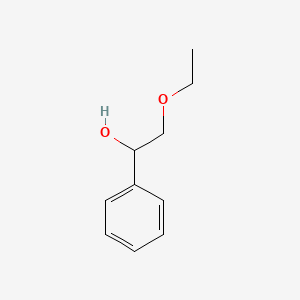

Benzenemethanol, alpha-(ethoxymethyl)-

Description

Structure

3D Structure

Properties

CAS No. |

22383-53-5 |

|---|---|

Molecular Formula |

C10H14O2 |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

2-ethoxy-1-phenylethanol |

InChI |

InChI=1S/C10H14O2/c1-2-12-8-10(11)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3 |

InChI Key |

XSBXONDDSWGYMG-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC(C1=CC=CC=C1)O |

Origin of Product |

United States |

Synthetic Methodologies for Benzenemethanol, Alpha Ethoxymethyl

Established Reaction Pathways and Precursors

Traditional synthesis of ethers and alcohols often relies on robust and well-documented reactions such as Grignard reactions. These methods form the foundation for the targeted synthesis of Benzenemethanol, alpha-(ethoxymethyl)-.

A primary and straightforward method for the synthesis of Benzenemethanol, alpha-(ethoxymethyl)- is the Grignard reaction. This pathway involves the nucleophilic addition of an organomagnesium halide to a carbonyl compound.

The process commences with the preparation of the Grignard reagent, ethoxymethylmagnesium bromide. This is achieved by reacting ethoxymethyl bromide with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (B95107) (THF). The magnesium undergoes oxidative insertion into the carbon-bromine bond to form the organometallic reagent.

In the subsequent step, benzaldehyde (B42025) is introduced to the reaction mixture. The nucleophilic carbon of the ethoxymethylmagnesium bromide attacks the electrophilic carbonyl carbon of the benzaldehyde. This addition reaction breaks the carbonyl pi-bond, leading to the formation of a magnesium alkoxide intermediate. The final product, Benzenemethanol, alpha-(ethoxymethyl)-, is obtained after an acidic workup (using a mild acid like ammonium (B1175870) chloride solution) to protonate the alkoxide.

The reaction between benzyl (B1604629) alcohol and ethyl chloroformate in the presence of a base does not yield Benzenemethanol, alpha-(ethoxymethyl)-. Instead, this reaction pathway leads to the formation of carbonate esters or benzyl chloroformate. google.comwikipedia.org Chloroformates are a class of organic compounds with the general formula ROC(O)Cl and are known to react with alcohols to form carbonate esters. wikipedia.org

When benzyl alcohol is treated with ethyl chloroformate in the presence of a base (such as pyridine (B92270) or a tertiary amine), the base deprotonates the benzyl alcohol to form a benzyl alkoxide. This nucleophilic alkoxide then attacks the electrophilic carbonyl carbon of ethyl chloroformate. The subsequent loss of the chloride leaving group results in the formation of benzyl ethyl carbonate. Alternatively, reacting benzyl alcohol with reagents like phosgene (B1210022) or triphosgene (B27547) can produce benzyl chloroformate. google.comquickcompany.in

Multistep Synthetic Strategies for Analogues and Derivatives

The synthesis of analogues and derivatives of Benzenemethanol, alpha-(ethoxymethyl)- often requires multistep strategies that allow for the introduction of various functional groups on the aromatic ring or modification of the ether side chain. nih.govgoogle.com

One common strategy for producing related phenyl-substituted alcohols starts with styrene (B11656) oxide. For example, 2-phenyl ethanol (B145695) can be prepared through the catalytic hydrogenation of styrene oxide. google.com A similar approach could be adapted to synthesize the target molecule by employing a regioselective ring-opening of styrene oxide with ethanol or sodium ethoxide. This reaction would yield a mixture of isomers, including the desired 1-phenyl-2-ethoxyethanol.

Another multistep approach involves the modification of a pre-existing molecule. For instance, the synthesis of the analogue 1-phenyl-2-propanol (B48451) can be achieved through the reduction of phenylacetone. prepchem.com For the target molecule, a potential route could begin with an α-haloacetophenone, such as α-bromoacetophenone. Reaction with sodium ethoxide would substitute the bromide to form α-ethoxyacetophenone. Subsequent reduction of the ketone functional group using a reducing agent like sodium borohydride (B1222165) would then yield the final product, Benzenemethanol, alpha-(ethoxymethyl)-. Such strategies are pivotal for creating a library of chiral benzylic alcohol derivatives which are common structural motifs in natural products and pharmaceuticals. nih.gov

Exploration of Catalytic Systems in Synthesis (e.g., Iron-Catalyzed Etherification)

Modern synthetic chemistry increasingly relies on catalytic systems to improve efficiency, selectivity, and environmental friendliness. Iron-catalyzed reactions have emerged as a cost-effective and sustainable alternative for various transformations, including etherification. nih.govacs.org

Research has demonstrated that simple and readily available iron(III) salts, such as iron(III) triflate (Fe(OTf)₃), can efficiently catalyze the direct dehydrative etherification of alcohols. nih.gov This method is particularly effective for synthesizing unsymmetrical ethers from secondary benzylic alcohols and primary alcohols, which is directly applicable to the synthesis of Benzenemethanol, alpha-(ethoxymethyl)- from 1-phenylethanol (B42297) and ethanol. nih.govacs.org The reaction mechanism is believed to involve the Lewis acidic iron(III) catalyst activating the secondary benzylic alcohol, which then facilitates the formation of a benzylic carbocation intermediate. This intermediate is subsequently trapped by a primary alcohol (e.g., ethanol) to form the desired unsymmetrical ether, with water as the only byproduct. nih.gov The addition of a co-catalyst, such as ammonium chloride, has been shown to suppress side reactions and improve selectivity. nih.gov

Other studies have explored iron(II) chloride or iron(III) chloride for the homo- and cross-etherification of benzylic alcohols in green, recyclable solvents like propylene (B89431) carbonate, further highlighting the utility of iron catalysts in these transformations. acs.org

Table 1: Iron(III)-Catalyzed Symmetrical Etherification of Substituted Benzylic Alcohols This table is based on data for analogous reactions and illustrates the general conditions and yields achievable with iron catalysis. acs.org

| Entry | Benzylic Alcohol | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzyl alcohol | 100 | 24 | 85 |

| 2 | 4-Methylbenzyl alcohol | 100 | 24 | 91 |

| 3 | 4-Methoxybenzyl alcohol | 100 | 14 | 88 |

| 4 | 4-Chlorobenzyl alcohol | 120 | 24 | 78 |

| 5 | 1-Phenylethanol | 70 | 24 | 82 |

Chemical Reactivity and Transformation Pathways of Benzenemethanol, Alpha Ethoxymethyl

Oxidative Transformations

The oxidation of Benzenemethanol, alpha-(ethoxymethyl)- can proceed through several mechanisms, leading to a variety of products depending on the oxidant and reaction conditions. The primary sites of oxidative attack are the benzylic carbon-hydrogen bond and the aromatic ring.

Pathways to Benzoic Acid Derivatives via Oxidation

The oxidation of benzylic alcohols to the corresponding carbonyl compounds is a fundamental transformation. Further oxidation can lead to carboxylic acids. For Benzenemethanol, alpha-(ethoxymethyl)-, this pathway would initially yield a ketone, which under vigorous conditions could be further oxidized, though this typically involves cleavage of a carbon-carbon bond.

A more direct analogy is the oxidation of primary benzylic alcohols. The oxidation of benzyl (B1604629) alcohol is a well-studied process that often proceeds in two stages: first to benzaldehyde (B42025) and then to benzoic acid. researchgate.net This over-oxidation to benzoic acid can sometimes be an undesirable side reaction, but it can also be a targeted synthetic route. researchgate.net In the case of Benzenemethanol, alpha-(ethoxymethyl)-, the initial oxidation product would be α-(ethoxymethyl)acetophenone. While the direct oxidation of this ketone to a benzoic acid derivative is not a straightforward pathway, the presence of the ether linkage introduces alternative degradation routes that could lead to benzoic acid derivatives under harsh oxidative conditions. For instance, nitric acid has been employed for the oxidation of benzylic alcohols to carbonyl compounds, with methods specifically developed to avoid further oxidation to carboxylic acids. researchgate.net

The general reaction network for a primary benzyl alcohol highlights this progression:

Step 1 (Oxidation to Aldehyde): Benzyl Alcohol → Benzaldehyde

Step 2 (Over-oxidation to Carboxylic Acid): Benzaldehyde → Benzoic Acid

This two-step oxidation is a common pathway that compromises selectivity in many catalytic systems designed to produce benzaldehyde. researchgate.net

Hydroxyl Radical-Initiated Oxidation Processes and Primary Product Formation

In atmospheric and aqueous environments, the oxidation of aromatic compounds is often initiated by highly reactive hydroxyl (•OH) radicals. rsc.orgchemrxiv.org These processes are relevant for understanding the environmental fate of compounds like Benzenemethanol, alpha-(ethoxymethyl)-. The reaction of •OH with benzyl alcohol, a model for this compound, proceeds via two main channels:

Hydrogen Abstraction: The •OH radical can abstract a hydrogen atom from the carbinol carbon (the carbon bearing the -OH group). This forms a hydroxy(phenyl)methyl radical. chemrxiv.org This radical intermediate is then rapidly oxidized by molecular oxygen (O₂) to yield the corresponding carbonyl compound, in this case, α-(ethoxymethyl)acetophenone, and a hydroperoxyl radical (•OOH). chemrxiv.org

•OH Addition to the Aromatic Ring: The hydroxyl radical can add to the benzene (B151609) ring, forming a hydroxycyclohexadienyl radical adduct. rsc.orgresearchgate.net This intermediate can then undergo several reactions. In the presence of oxygen, it can eliminate a hydroperoxyl radical (HO₂•) to form phenol (B47542) derivatives or undergo ring-opening to produce smaller, fragmented products like glyoxal (B1671930) and oxalic acid. chemrxiv.orgresearchgate.net

Studies on benzyl alcohol have shown that •OH-initiated oxidation yields a mixture of aromatic products, including benzaldehyde and phenol derivatives, alongside C1-C2 oxygenates resulting from ring cleavage. chemrxiv.org For Benzenemethanol, alpha-(ethoxymethyl)-, the primary products from these pathways would be analogous.

| Initiation Pathway | Intermediate Species | Primary Product | Reference |

|---|---|---|---|

| H-Abstraction from Carbinol Carbon | α-(ethoxymethyl)benzyl radical | α-(Ethoxymethyl)acetophenone | chemrxiv.org |

| •OH Addition to Aromatic Ring | Hydroxycyclohexadienyl radical adduct | Hydroxylated derivatives of Benzenemethanol, alpha-(ethoxymethyl)- | researchgate.net |

| Ring Opening following •OH Addition | Bicyclic peroxyl radical | Glyoxal, Oxalic acid, and other dicarbonyls | chemrxiv.orgresearchgate.net |

Etherification and Transetherification Reactions

The hydroxyl group of Benzenemethanol, alpha-(ethoxymethyl)- can participate in etherification reactions, coupling with other alcohols to form unsymmetrical ethers. This is a key reaction for building more complex molecular architectures.

Catalytic Approaches in Unsymmetrical Ether Formation from Alcohols

The synthesis of unsymmetrical ethers from two different alcohols, known as cross-etherification, has seen significant advancement through modern catalytic methods. These approaches offer high selectivity and efficiency under mild conditions. For a secondary benzylic alcohol like Benzenemethanol, alpha-(ethoxymethyl)-, several catalytic systems are effective.

Iron-Based Catalysts: Iron(III) chloride (FeCl₃·6H₂O) has been used for the symmetrical etherification of benzyl alcohols. nih.govacs.org For the more challenging cross-etherification, a system using Iron(II) chloride (FeCl₂·4H₂O) with a pyridine (B92270) bis-thiazoline ligand has been developed to selectively produce unsymmetrical ethers from benzylic alcohols. nih.govacs.org

Ruthenium-Based Catalysts: A well-defined cationic ruthenium-hydride complex, [(C₆H₆)(PCy₃)(CO)RuH]⁺BF₄⁻, has been shown to be a highly selective catalyst for the etherification of two different alcohols, forming unsymmetrical ethers without generating wasteful byproducts. nih.gov

Other Metal Catalysts: Gold-catalyzed protocols have been developed for activating alcohols to form unsymmetrical ethers directly. organic-chemistry.org Additionally, an Fe(OTf)₂ catalyst combined with a pyridine bis-imidazoline ligand facilitates the cross-dehydrative etherification of benzyl alcohols with a wide range of aliphatic alcohols. researchgate.net

These methods generally show high chemoselectivity, avoiding the formation of symmetrical ether byproducts which are common in classical methods. researchgate.net

| Catalyst System | Reactant Type | Key Features | Reference |

|---|---|---|---|

| FeCl₂·4H₂O / Pyridine bis-thiazoline ligand | Benzylic alcohols | High selectivity for unsymmetrical products; eco-friendly conditions. | nih.govacs.org |

| [(C₆H₆)(PCy₃)(CO)RuH]⁺BF₄⁻ | Aldehydes/ketones with alcohols | Uses H₂ as reducing agent in water; highly chemoselective. | nih.gov |

| Fe(OTf)₂ / Pyridine bis-imidazoline ligand | Benzyl alcohols with aliphatic alcohols | Mild conditions, low catalyst loading, no symmetrical by-products. | researchgate.net |

| Gold-based catalysts | Alcohols | Microwave protocol; moisture tolerant. | organic-chemistry.org |

Mechanistic Postulations in Etherification (e.g., Benzylic Cation Intermediates)

The mechanism of catalytic cross-etherification of benzylic alcohols often proceeds through an ionic pathway involving a key intermediate. Preliminary mechanistic studies for several iron-catalyzed systems strongly suggest the formation of a stabilized benzylic cation. acs.orgresearchgate.netresearchgate.net

The proposed mechanism generally involves the following steps:

Activation: The catalyst, acting as a Lewis acid (e.g., Fe(II) or Fe(III)), coordinates to the hydroxyl group of the benzylic alcohol. nih.govacs.org

Carbocation Formation: This coordination facilitates the departure of the hydroxyl group as a water molecule, leading to the formation of a resonance-stabilized benzylic carbocation. The stability of this cation is a crucial driving force for the reaction (secondary benzylic > primary benzylic). nih.govacs.org

Nucleophilic Attack: A second alcohol molecule then acts as a nucleophile, attacking the benzylic cation.

Deprotonation: The final step is the deprotonation of the resulting oxonium ion, which yields the unsymmetrical ether and regenerates the catalyst.

This cationic pathway contrasts with the classical Williamson ether synthesis, which operates via an Sₙ2 mechanism involving an alkoxide nucleophile attacking an alkyl halide. masterorganicchemistry.com The Sₙ2 pathway is most effective for primary and methyl halides, while the cation-based catalytic methods are particularly well-suited for activating secondary benzylic alcohols like Benzenemethanol, alpha-(ethoxymethyl)-. masterorganicchemistry.comyoutube.com

Formation of Esters and Other Functionalized Derivatives

Benzenemethanol, alpha-(ethoxymethyl)- can be converted into esters through reaction with carboxylic acids or their derivatives. A notable pathway involves reaction with its own oxidation products. As discussed, the oxidation of a benzylic alcohol can lead to a carboxylic acid. researchgate.net This acid can then undergo an esterification reaction with the unreacted starting alcohol to form an ester.

For example, in the oxidation of benzyl alcohol, the benzoic acid formed can react with remaining benzyl alcohol to produce benzyl benzoate. researchgate.net This type of esterification can be a significant side reaction in oxidation processes. researchgate.net By analogy, Benzenemethanol, alpha-(ethoxymethyl)- could react with a corresponding α-(ethoxymethyl)benzoic acid derivative (formed via oxidation) to yield the equivalent ester. This transformation highlights the interconnectedness of the oxidative and functionalization pathways of the molecule.

Investigating Stereochemical Outcomes in Derivative Reactions

The utility of a chiral building block like Benzenemethanol, alpha-(ethoxymethyl)- is largely determined by its ability to control the stereochemistry of reactions at other sites within the molecule. When this compound is used as a chiral auxiliary or a starting material, its existing stereocenter can direct the approach of reagents, leading to a preferential formation of one diastereomer over another.

While specific studies on the derivative reactions of Benzenemethanol, alpha-(ethoxymethyl)- are not extensively documented in publicly available literature, we can infer the potential stereochemical outcomes by examining reactions of closely related α-alkoxy benzylic systems. For instance, nucleophilic addition to a carbonyl group introduced into a derivative of Benzenemethanol, alpha-(ethoxymethyl)- would be expected to proceed with a certain degree of diastereoselectivity. The ethoxymethyl ether and the phenyl group would create a biased steric environment, forcing the incoming nucleophile to attack from the less hindered face of the carbonyl.

Consider a hypothetical oxidation of the primary alcohol in a side chain of a derivative of Benzenemethanol, alpha-(ethoxymethyl)- to an aldehyde, followed by a Grignard reaction. The stereochemical outcome of this addition would be influenced by the adjacent stereocenter. According to Cram's rule of asymmetric induction, the incoming nucleophile would preferentially add from the side opposite to the largest substituent on the adjacent chiral carbon. In this case, the relative sizes of the phenyl, ethoxymethyl, and hydrogen substituents would dictate the facial selectivity.

A plausible derivative reaction for investigating these outcomes is the aldol (B89426) reaction of an enolate derived from an ester of Benzenemethanol, alpha-(ethoxymethyl)-. The chiral backbone would be expected to influence the geometry of the enolate and subsequently the stereochemistry of the aldol adduct.

To illustrate the potential for stereocontrol, the following data table presents hypothetical results for a diastereoselective reaction of a derivative of Benzenemethanol, alpha-(ethoxymethyl)-. This table is based on typical diastereomeric excesses observed in reactions of similar chiral benzylic ethers reported in synthetic literature.

Table 1: Hypothetical Diastereoselectivity in the Aldol Reaction of a Chiral Ester Derivative

| Entry | Electrophile | Lewis Acid Catalyst | Temperature (°C) | Diastereomeric Ratio (anti:syn) | Diastereomeric Excess (d.e. %) |

| 1 | Benzaldehyde | TiCl₄ | -78 | 95:5 | 90 |

| 2 | Isobutyraldehyde | SnCl₄ | -78 | 85:15 | 70 |

| 3 | Acetone | BF₃·OEt₂ | -40 | 70:30 | 40 |

| 4 | Benzaldehyde | None | 0 | 60:40 | 20 |

The data in Table 1 illustrates that the choice of electrophile, Lewis acid, and reaction temperature can significantly impact the diastereoselectivity of the reaction. Stronger Lewis acids and lower temperatures generally lead to higher diastereomeric excesses due to a more organized and rigid transition state. The inherent chirality of the Benzenemethanol, alpha-(ethoxymethyl)- moiety is crucial in differentiating these transition state energies, thereby favoring the formation of one diastereomer.

Further research involving the synthesis and reaction of various derivatives of Benzenemethanol, alpha-(ethoxymethyl)- is necessary to experimentally validate these predictions and fully elucidate the extent of stereochemical control exerted by this chiral building block.

Applications in Advanced Organic Synthesis

Utilization as a Synthetic Building Block for Complex Organic Compounds

The strategic placement of a hydroxyl and an ether group on a benzylic backbone makes Benzenemethanol, alpha-(ethoxymethyl)- an attractive starting point for the synthesis of more intricate molecules. Early research in the 1970s laid the groundwork for its preparation, notably through the hydroboration-oxidation of β-ethoxystyrene, which yields 2-ethoxy-1-phenylethanol. dss.go.thlookchem.com This method provides a reliable route to access this versatile building block.

Another established synthetic route involves the catalyzed ethanolysis of styrene (B11656) oxide. scribd.com This reaction, which proceeds via the ring-opening of the epoxide with ethanol (B145695), offers an alternative pathway to the target molecule and has been a subject of study in the context of supramolecular catalysis. scribd.com The availability of these synthetic methods has paved the way for its potential use in constructing larger, more complex organic structures, although detailed examples of its incorporation into natural product synthesis or other complex targets remain an area of ongoing research.

Role as an Intermediate in the Synthesis of Pharmaceutical Precursors

While direct evidence of Benzenemethanol, alpha-(ethoxymethyl)- as a precursor to currently marketed pharmaceuticals is limited in publicly available literature, its structural motifs are present in various biologically active compounds. The 1-phenyl-2-alkoxyethanol core is a key feature in molecules designed for therapeutic applications. The potential for this compound to serve as an intermediate lies in the selective modification of its hydroxyl and ether functionalities to build pharmacophores. For instance, the hydroxyl group can be a handle for esterification or etherification to introduce moieties that enhance biological activity or modulate pharmacokinetic properties.

Precursor in the Synthesis of Agrochemicals and Specialty Chemicals

The application of Benzenemethanol, alpha-(ethoxymethyl)- as a precursor in the agrochemical sector is an area with underexplored potential. The fundamental structure could be elaborated to create novel pesticides or herbicides. The phenyl and ethoxy groups can be functionalized to tune the compound's properties, such as its environmental persistence and target specificity. Similarly, in the realm of specialty chemicals, this compound could serve as a monomer or an additive in polymer synthesis or as a component in the formulation of unique solvents or surfactants. However, specific examples of its use in these industrial applications are not yet widely reported.

Development of Novel Synthetic Reagents Incorporating the Benzenemethanol, alpha-(ethoxymethyl)- Scaffold

The chiral nature of Benzenemethanol, alpha-(ethoxymethyl)-, which can exist as (R) and (S) enantiomers, makes it a candidate for development into a chiral auxiliary or a ligand for asymmetric catalysis. An example from a university-level chemistry exam illustrates the naming of the (R)-enantiomer as (R)-2-ethoxy-1-phenylethanol, highlighting the recognition of its stereochemical properties in an academic context. pdx.edu The development of new reagents based on this scaffold could involve the attachment of catalytically active groups or directing groups to either the hydroxyl or the ethoxymethyl moiety. Such reagents could find applications in stereoselective transformations, a critical area in modern organic synthesis. The exploration of this potential is a promising avenue for future research.

Computational Chemistry and Theoretical Studies of Benzenemethanol, Alpha Ethoxymethyl

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of Benzenemethanol, alpha-(ethoxymethyl)-. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are frequently used to optimize the molecular geometry and calculate various electronic properties. researchgate.netresearchgate.netnih.govekb.eg

These calculations can determine key parameters that govern the molecule's behavior. For instance, the distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify regions susceptible to electrophilic and nucleophilic attack. In a typical MEP map for a molecule like Benzenemethanol, alpha-(ethoxymethyl)-, the oxygen atoms of the hydroxyl and ether groups would exhibit negative potential (red regions), indicating their role as hydrogen bond acceptors and sites for electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would show a positive potential (blue region), highlighting its potential as a hydrogen bond donor.

Furthermore, Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For aromatic alcohols and ethers, the HOMO is typically localized on the phenyl ring, while the LUMO is distributed over the aromatic system.

Table 1: Representative DFT-Calculated Electronic Properties of Benzenemethanol, alpha-(ethoxymethyl)-

| Property | Representative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability, susceptibility to oxidation. |

| LUMO Energy | -0.8 eV | Indicates electron-accepting ability, susceptibility to reduction. |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 1.9 D | Influences solubility and intermolecular interactions. |

Note: The values in this table are illustrative and representative of what would be expected from DFT calculations on a molecule with this structure, based on studies of similar compounds.

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The flexibility of the ethoxymethyl side chain in Benzenemethanol, alpha-(ethoxymethyl)- results in a complex conformational landscape. Molecular modeling and molecular dynamics (MD) simulations are powerful tools for exploring the various possible conformations and their relative stabilities. nih.govkoreascience.kracs.org

Conformational analysis typically begins with a systematic or stochastic search of the potential energy surface to identify low-energy conformers. This involves rotating the single bonds, particularly the C-C bond between the phenyl ring and the chiral carbon, the C-O bond of the ether, and the O-C bond of the ethoxy group. The relative energies of the resulting conformers are then calculated using quantum chemical methods to determine their populations at a given temperature according to the Boltzmann distribution. Studies on similar molecules like benzyl (B1604629) alcohol have shown that the orientation of the hydroxyl group relative to the phenyl ring is a key determinant of conformational preference. cdnsciencepub.com

Molecular dynamics simulations provide a more dynamic picture of the molecule's behavior over time. By simulating the atomic motions based on a force field, MD can reveal the accessible conformations in a particular solvent and temperature, the timescales of conformational changes, and the nature of intramolecular and intermolecular interactions, such as hydrogen bonding. nih.govacs.org For Benzenemethanol, alpha-(ethoxymethyl)-, MD simulations in an aqueous environment could elucidate the role of water molecules in stabilizing certain conformations through hydrogen bonding with the hydroxyl and ether oxygen atoms.

Table 2: Key Dihedral Angles and Relative Energies of Low-Energy Conformers of Benzenemethanol, alpha-(ethoxymethyl)-

| Conformer | Dihedral Angle 1 (C6-C1-Cα-O) | Dihedral Angle 2 (C1-Cα-O-Cβ) | Relative Energy (kcal/mol) |

| A | ~60° | ~180° (anti) | 0.00 |

| B | ~180° | ~60° (gauche) | 0.75 |

| C | ~-60° | ~-60° (gauche) | 1.20 |

Note: This table presents hypothetical data to illustrate the typical outputs of a conformational analysis. The dihedral angles define the orientation of the side chain relative to the phenyl ring and the arrangement of the ether linkage.

In Silico Approaches to Reaction Pathway Analysis and Transition State Elucidation

Computational methods are extensively used to investigate the mechanisms of chemical reactions, including those involving Benzenemethanol, alpha-(ethoxymethyl)-. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states that connect them. This allows for the determination of activation energies and reaction rates, providing a detailed understanding of the reaction mechanism. mdpi.comresearchgate.net

For example, the oxidation of the secondary alcohol group in Benzenemethanol, alpha-(ethoxymethyl)- to a ketone is a plausible reaction. Theoretical studies on the oxidation of benzyl alcohol have provided detailed mechanisms, often involving the abstraction of the hydrogen atom from the hydroxyl group, followed by the removal of the hydrogen from the alpha-carbon. mdpi.comresearchgate.net DFT calculations can be employed to model the geometries of the transition states for such a reaction, and the calculated activation barriers can help in predicting the reaction's feasibility and selectivity under different conditions.

Similarly, reactions involving the ether linkage, such as acid-catalyzed hydrolysis, could be explored. Computational analysis can elucidate the protonation step and the subsequent nucleophilic attack by water, identifying the rate-determining step and the key intermediates. researchgate.net

Table 3: Calculated Activation Energies for a Hypothetical Oxidation Reaction

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| H-abstraction from -OH | TS1 | 15.2 |

| H-abstraction from Cα-H | TS2 | 12.8 |

Note: The data is representative of a theoretical study on the oxidation of a secondary benzylic alcohol, illustrating how computational chemistry can be used to compare the energetics of different steps in a reaction pathway.

Prediction of Spectroscopic Signatures and Intermolecular Interactions

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra. For Benzenemethanol, alpha-(ethoxymethyl)-, theoretical calculations can predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Vibrational frequencies calculated using DFT can be correlated with experimental IR spectra to aid in the assignment of absorption bands to specific molecular motions, such as the O-H stretch of the alcohol, the C-O stretches of the ether and alcohol, and the various vibrations of the phenyl ring. researchgate.net

NMR chemical shifts (¹H and ¹³C) can also be calculated with a high degree of accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical predictions can help in the assignment of complex spectra and in confirming the structure of the molecule.

Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, providing insights into its UV-Vis absorption spectrum. For Benzenemethanol, alpha-(ethoxymethyl)-, the predicted transitions would likely correspond to π-π* transitions within the benzene (B151609) ring.

Furthermore, computational models can be used to study intermolecular interactions, such as hydrogen bonding and van der Waals forces. By analyzing the interaction energies and geometries of dimers or larger clusters of Benzenemethanol, alpha-(ethoxymethyl)-, or its interactions with solvent molecules, a deeper understanding of its behavior in the condensed phase can be achieved.

Table 4: Predicted Spectroscopic Data for Benzenemethanol, alpha-(ethoxymethyl)-

| Spectroscopic Technique | Predicted Feature | Corresponding Molecular Moiety |

| IR Spectroscopy | ~3400 cm⁻¹ | O-H stretching vibration |

| ¹H NMR Spectroscopy | ~7.3 ppm | Aromatic protons |

| ¹³C NMR Spectroscopy | ~140 ppm | Quaternary aromatic carbon |

| UV-Vis Spectroscopy | ~258 nm | π-π* transition of the phenyl ring |

Note: These are representative predicted values based on computational studies of analogous aromatic alcohols and ethers.

Degradation and Environmental Transformation Pathways

Abiotic Degradation Mechanisms (e.g., Photodegradation, Chemical Hydrolysis)

Abiotic degradation involves the transformation of a chemical through non-biological processes such as light (photodegradation) and water (chemical hydrolysis).

Photodegradation: It is anticipated that Benzenemethanol, alpha-(ethoxymethyl)- may undergo photodegradation when exposed to sunlight. The aromatic ring in its structure can absorb ultraviolet (UV) radiation, which can lead to the formation of reactive species and subsequent degradation. The atmospheric degradation is likely to be initiated by reaction with photochemically-produced hydroxyl radicals. For the structurally related compound 2-phenoxyethanol (B1175444), the estimated atmospheric half-life, based on its reaction with hydroxyl radicals, is approximately 11.8 hours. nih.gov This suggests that Benzenemethanol, alpha-(ethoxymethyl)- would also have a relatively short persistence in the atmosphere. The reaction with tert-butoxyl radicals, generated thermally or photochemically, has been shown to degrade 1-phenyl-2-phenoxyethanol, a lignin (B12514952) model compound, to its corresponding ketone, α-phenoxyacetophenone. cdnsciencepub.com A similar oxidation at the benzylic alcohol group could be a potential photodegradation pathway for Benzenemethanol, alpha-(ethoxymethyl)-.

Chemical Hydrolysis: Chemical hydrolysis is the cleavage of chemical bonds by the addition of water. The ether linkage in Benzenemethanol, alpha-(ethoxymethyl)- is generally stable under neutral pH conditions typical of most environmental compartments. nih.gov However, under strong acidic conditions, cleavage of benzyl (B1604629) ethers is possible. organic-chemistry.org For instance, the reaction of benzyl ethyl ether with hydroiodic acid (HI) at elevated temperatures results in the cleavage of the ether bond to form benzyl iodide and ethanol (B145695). askfilo.com While such extreme conditions are not typical in the environment, this indicates a potential for hydrolysis under specific industrial or waste treatment scenarios. Studies on 2-phenoxyethanol showed that significant degradation occurred under acidic (1 M HCl) and to a lesser extent, alkaline (1 M NaOH) conditions, while no degradation was observed under heat or UV light in one study. nih.gov

| Abiotic Degradation Pathway | Predicted Reactivity for Benzenemethanol, alpha-(ethoxymethyl)- | Evidence from Structurally Similar Compounds |

| Atmospheric Photodegradation | Likely to be significant due to reaction with hydroxyl radicals. | 2-phenoxyethanol has an estimated atmospheric half-life of ~11.8 hours. nih.gov |

| Aqueous Photodegradation | Possible, initiated by UV absorption by the benzene (B151609) ring. | Radical-induced degradation of 1-phenyl-2-phenoxyethanol leads to ketone formation. cdnsciencepub.com |

| Chemical Hydrolysis (Neutral pH) | Expected to be slow. | Ether linkages are generally stable under environmental conditions. nih.gov |

| Chemical Hydrolysis (Acidic/Basic) | Possible under strong acidic or basic conditions. | Benzyl ethers can be cleaved by strong acids. organic-chemistry.org 2-phenoxyethanol shows degradation in strong acid and base. nih.gov |

Biotic Degradation Processes and Microbial Catalysis

Biotic degradation, mediated by microorganisms, is expected to be a primary route for the environmental removal of Benzenemethanol, alpha-(ethoxymethyl)-. The presence of both an alcohol and an ether functional group suggests that it can be metabolized by a variety of bacteria and fungi.

The degradation of similar aromatic ethers and alcohols has been studied. For example, 2-phenoxyethanol is readily biodegradable. carlroth.comcarlroth.com One study reported theoretical biological oxygen demands (BOD) of 2% in 5 days, 71% in 10 days, and 80% in 20 days, indicating that it would be largely removed during biological waste treatment. nih.gov The anaerobic degradation of 2-phenoxyethanol by Acetobacterium strain LuPhet 1 proceeds via conversion to phenol (B47542) and acetate. researchgate.net

The microbial degradation of benzyl ethers has also been documented. Rhodococcus sp. strain DEE5151 can degrade dibenzyl ether, with the initial step being the oxidation of the methylene (B1212753) group, leading to the formation of benzyl alcohol and benzaldehyde (B42025), which are then further oxidized to benzoic acid. nih.gov Ruminal microbes have also been shown to cleave the benzyl ether bonds in lignin model compounds under anaerobic conditions. nih.gov Given these findings, it is plausible that microorganisms can cleave the ether bond of Benzenemethanol, alpha-(ethoxymethyl)- and further metabolize the resulting fragments.

| Microbial Degradation Process | Predicted for Benzenemethanol, alpha-(ethoxymethyl)- | Supporting Evidence from Analogous Compounds |

| Aerobic Biodegradation | Expected to be a significant pathway. | 2-Phenoxyethanol is readily biodegradable. carlroth.comcarlroth.com |

| Anaerobic Biodegradation | Plausible, leading to cleavage of the ether bond. | Anaerobic bacteria can degrade 2-phenoxyethanol and benzyl ethers. researchgate.netnih.gov |

| Initial Enzymatic Attack | Likely at the alcohol or ether linkage. | Rhodococcus sp. oxidizes the methylene group of dibenzyl ether. nih.gov |

Characterization of Degradation Products and Their Environmental Fate

The degradation of Benzenemethanol, alpha-(ethoxymethyl)- is expected to produce several intermediate compounds before complete mineralization to carbon dioxide and water.

Based on the degradation pathways of similar compounds, the following degradation products can be anticipated:

Oxidation of the alcohol group: This would lead to the formation of alpha-(ethoxymethyl)benzaldehyde and subsequently alpha-(ethoxymethyl)benzoic acid .

Cleavage of the ether bond: This could result in the formation of benzyl alcohol and ethoxyacetaldehyde . Benzyl alcohol is readily biodegradable to benzoic acid.

Hydroxylation of the aromatic ring: Microbial metabolism could introduce hydroxyl groups onto the benzene ring, leading to various hydroxylated intermediates.

A human study on the oral exposure to 2-phenoxyethanol identified phenoxyacetic acid (PhAA) as the main metabolite, which is formed through the oxidation of the alcohol group to an aldehyde and then to a carboxylic acid. nih.gov A ring-hydroxylated metabolite, 4-hydroxyphenoxyacetic acid (4-OH-PhAA) , was also identified. nih.gov

The environmental fate of these degradation products varies. Benzoic acid and its hydroxylated derivatives are common intermediates in the microbial degradation of aromatic compounds and are generally susceptible to further biodegradation. nih.gov Short-chain aldehydes and alcohols are also typically readily metabolized by microorganisms. Therefore, it is expected that the degradation products of Benzenemethanol, alpha-(ethoxymethyl)- would not be persistent in the environment under most conditions.

| Potential Degradation Product | Predicted Precursor Pathway | Likely Environmental Fate |

| alpha-(Ethoxymethyl)benzaldehyde | Oxidation of the primary alcohol group. | Further oxidation to the corresponding carboxylic acid. |

| alpha-(Ethoxymethyl)benzoic acid | Oxidation of alpha-(ethoxymethyl)benzaldehyde. | Susceptible to further microbial degradation. |

| Benzyl alcohol | Cleavage of the ether linkage. | Readily biodegradable to benzoic acid. |

| Ethoxyacetaldehyde | Cleavage of the ether linkage. | Readily biodegradable. |

| Benzoic acid | From the metabolism of the benzyl moiety. | Common intermediate, readily biodegradable. nih.gov |

| Hydroxylated aromatic acids | Ring hydroxylation followed by oxidation. | Generally susceptible to microbial degradation. |

Research on Benzenemethanol Derivatives and Analogues

Structure-Reactivity Relationships in Substituted Benzenemethanol Systems

The reactivity of substituted benzenemethanol systems in reactions such as electrophilic aromatic substitution is profoundly influenced by the nature of the substituents on the benzene (B151609) ring. These substituents can either activate or deactivate the ring towards electrophilic attack and direct the incoming electrophile to specific positions (ortho, meta, or para). This control is primarily exerted through a combination of inductive and resonance (conjugative) effects.

The hydroxyl and alkoxyl groups, like the ethoxymethyl group at the alpha position of benzenemethanol, are generally considered activating groups. The oxygen atom possesses lone pairs of electrons that can be delocalized into the benzene ring through resonance, increasing the electron density at the ortho and para positions. This resonance effect makes the aromatic ring more nucleophilic and thus more reactive towards electrophiles at these positions.

Conversely, electron-withdrawing groups, such as nitro (-NO2) or carbonyl (-CHO) groups, deactivate the benzene ring by pulling electron density away from it. This deactivation makes the ring less reactive towards electrophiles. Furthermore, these groups are typically meta-directors because the meta position is less deactivated than the ortho and para positions.

The interplay of these electronic effects can be systematically studied to predict and control the outcome of chemical reactions. The following table summarizes the expected effects of various substituents on the reactivity of a benzenemethanol scaffold in electrophilic aromatic substitution reactions.

| Substituent on Benzene Ring | Electronic Effect | Reactivity Effect | Directing Effect |

| -OH (Hydroxyl) | +R > -I | Activating | Ortho, Para |

| -OCH3 (Methoxy) | +R > -I | Activating | Ortho, Para |

| -CH3 (Methyl) | +I | Activating | Ortho, Para |

| -Cl (Chloro) | -I > +R | Deactivating | Ortho, Para |

| -NO2 (Nitro) | -R, -I | Deactivating | Meta |

| -CHO (Aldehyde) | -R, -I | Deactivating | Meta |

| -COOH (Carboxylic Acid) | -R, -I | Deactivating | Meta |

This table is generated based on established principles of organic chemistry.

Synthesis and Investigation of Stereoisomeric Benzenemethanol Derivatives (e.g., (R)-configuration)

The synthesis of enantiomerically pure benzenemethanol derivatives is of great interest, particularly for applications in asymmetric synthesis and the development of chiral pharmaceuticals. The benzylic carbon bearing the hydroxyl group is a stereocenter, and controlling its configuration is a key challenge. Several strategies have been developed for the stereoselective synthesis of these compounds.

One common approach is the asymmetric reduction of a prochiral ketone precursor. For instance, the reduction of an appropriately substituted acetophenone (B1666503) can yield the corresponding (R)- or (S)-benzenemethanol derivative. This can be achieved using chiral reducing agents or through biocatalysis with enzymes that exhibit high stereoselectivity. For example, the asymmetric bioreduction of acetophenone using whole cells of Ispir bean (Phaseolus vulgaris) has been shown to produce (S)-1-phenylethanol with high enantiomeric excess. researchgate.net

Another powerful method involves the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct a reaction stereoselectively. After the desired transformation, the auxiliary is removed. For example, oxazolidinone auxiliaries, popularized by David A. Evans, are widely used to direct alkylation and aldol (B89426) reactions with high diastereoselectivity. wikipedia.org The resulting product can then be cleaved to reveal the chiral alcohol.

Catalytic asymmetric synthesis represents a highly efficient approach. For example, the asymmetric addition of nucleophiles to benzaldehyde (B42025) derivatives can be catalyzed by chiral metal complexes to produce enantiomerically enriched benzylic alcohols. rsc.org The following table summarizes some methods for the stereoselective synthesis of benzylic alcohols.

| Method | Reagents/Catalyst | Substrate Example | Product Configuration | Enantiomeric Excess (ee) | Reference |

| Asymmetric Bioreduction | Ispir bean (whole cells) | Acetophenone | (S)-1-phenylethanol | >99% | researchgate.net |

| Asymmetric Hydrogenation | RuCl2(R)-xylbinapn | 2',4'-Difluoro-4-hydroxy-biphenyl-3-carboxylic acid ethyl ester | (R)-2',4'-Difluoro-3-(hydroxy-methyl)-biphenyl-4-ol | Not specified | Not specified in provided text |

| Chiral Auxiliary | (R)-BINOL | Arylglyoxals | Protected atrolactaldehyde | Moderate to excellent | wikipedia.org |

| Asymmetric Addition | Tricarbonyl(η6-o-trialkylsilylbenzaldehyde)chromium(0) complexes with L-valinol | o-Trialkylsilylbenzaldehyde | α-substituted benzyl (B1604629) alcohols | High | rsc.org |

This table contains data from various sources and is intended to be illustrative of the methods available.

Exploration of Benzenemethanol Scaffolds in Diverse Chemical Contexts (e.g., as impurities or building blocks for other compounds)

Benzenemethanol scaffolds are valuable building blocks in organic synthesis due to their versatile reactivity. atamanchemicals.com The hydroxyl group can be easily converted into other functional groups, and the aromatic ring can undergo various substitution reactions. These compounds can serve as precursors for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and fragrances. atamanchemicals.commdpi.com

"Benzenemethanol, alpha-(ethoxymethyl)-" itself is listed as a chiral auxiliary, indicating its use in controlling the stereochemical outcome of a reaction. wikipedia.orgrrscientific.com Chiral auxiliaries are temporarily incorporated into a molecule to direct the formation of a new stereocenter, after which they are removed. wikipedia.org The chiral nature of "Benzenemethanol, alpha-(ethoxymethyl)-" makes it a potentially useful tool in asymmetric synthesis.

Furthermore, benzenemethanol derivatives can sometimes be found as impurities in pharmaceutical manufacturing processes. Their presence needs to be monitored and controlled as they can potentially affect the safety and efficacy of the final drug product. The synthesis of such derivatives as reference standards is therefore important for analytical purposes. atamanchemicals.com

The following table provides examples of the use of benzenemethanol scaffolds as building blocks in organic synthesis.

| Starting Material (Scaffold) | Reaction Type | Reagents/Conditions | Product | Application of Product |

| Benzyl alcohol | Esterification | Acetic anhydride, lipase | Benzyl acetate | Fragrance and flavor agent mdpi.com |

| Substituted Benzaldehydes | Reduction | Formate, palladium catalyst | Substituted Benzyl alcohols | Synthetic intermediates atamanchemicals.com |

| Benzyl alcohol | Williamson Ether Synthesis | Alkyl halide, NaH | Benzyl ether | Protecting group in synthesis |

| Benzyl alcohol | Oxidation | V2O5@TiO2 | Benzaldehyde | Synthetic intermediate |

This table is a compilation of examples from various synthetic contexts.

Impact of Substituents on Synthetic Strategies and Reactivity Profiles

The nature of substituents on the benzenemethanol ring not only affects the reactivity in electrophilic aromatic substitution but also dictates the choice of synthetic strategies and the reactivity profile in other transformations.

For instance, the presence of an electron-donating group (EDG) on the aromatic ring can facilitate reactions that involve the formation of a positive charge on the benzylic carbon, such as in SN1-type reactions or Friedel-Crafts alkylations. Conversely, an electron-withdrawing group (EWG) would disfavor such reactions.

The choice of protecting groups for the hydroxyl function can also be influenced by the ring's substituents. For example, the cleavage of a p-methoxybenzyl (PMB) ether is often achieved under oxidative conditions, which might not be suitable for a molecule containing other oxidizable functional groups.

In the synthesis of complex molecules, the sequence of reactions must be carefully planned to account for the electronic properties of the substituents. For example, if a synthetic route requires a Friedel-Crafts acylation, it is generally performed before the introduction of a strongly deactivating group, as the acylation reaction is often unsuccessful on highly deactivated rings.

The steric hindrance posed by bulky substituents can also play a significant role in determining the regioselectivity of reactions and may necessitate the use of specific catalysts or reaction conditions to achieve the desired outcome. The careful consideration of these substituent effects is therefore crucial for the successful design and execution of synthetic routes involving benzenemethanol derivatives.

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of a molecule by providing information about the chemical environment of individual atoms. For "Benzenemethanol, alpha-(ethoxymethyl)-", both ¹H and ¹³C NMR would be essential for confirming the connectivity of the atoms.

Predicted ¹H NMR Spectral Data: A ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzene (B151609) ring, the methine proton of the benzylic alcohol, the methylene (B1212753) protons of the ethoxymethyl group, the methylene protons adjacent to the oxygen of the ethoxy group, and the methyl protons of the ethoxy group. The integration of these signals would correspond to the number of protons in each unique environment, and the splitting patterns (e.g., singlets, doublets, triplets, multiplets) would provide information about neighboring protons.

Predicted ¹³C NMR Spectral Data: Similarly, a ¹³C NMR spectrum would display a unique signal for each carbon atom in a different chemical environment. This would include distinct peaks for the carbons of the benzene ring, the benzylic carbon bearing the hydroxyl group, the methylene carbon of the ethoxymethyl group, the methylene carbon of the ethoxy group, and the methyl carbon of the ethoxy group.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

As with NMR data, experimental IR spectral data for "Benzenemethanol, alpha-(ethoxymethyl)-" is not widely available in public databases. Nevertheless, the characteristic absorption bands for its constituent functional groups can be predicted.

Predicted IR Absorption Bands:

O-H Stretch: A broad and strong absorption band is expected in the region of 3600-3200 cm⁻¹ corresponding to the hydroxyl (-OH) group, with the broadness resulting from hydrogen bonding.

C-H Stretch (Aromatic): Absorption peaks would appear above 3000 cm⁻¹ for the C-H bonds of the benzene ring.

C-H Stretch (Aliphatic): Absorptions for the C-H bonds of the ethoxymethyl group would be observed in the 3000-2850 cm⁻¹ region.

C=C Stretch (Aromatic): Characteristic absorptions for the carbon-carbon double bonds in the benzene ring would be present in the 1600-1450 cm⁻¹ region.

C-O Stretch: Strong absorption bands corresponding to the C-O stretching vibrations of the alcohol and the ether linkages are expected in the 1260-1000 cm⁻¹ region.

Mass Spectrometry (MS) in Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

The National Institute of Standards and Technology (NIST) provides mass spectral data for "Benzenemethanol, alpha-(ethoxymethyl)-" obtained by electron ionization (EI). nist.gov The compound has a molecular formula of C₁₀H₁₄O₂ and a molecular weight of 166.2170 g/mol . nist.gov

The mass spectrum displays a molecular ion peak ([M]⁺) and several fragment ions. The fragmentation pattern is a unique fingerprint of the molecule and arises from the cleavage of specific bonds upon ionization.

Key Fragmentation Peaks in the Electron Ionization Mass Spectrum:

| m/z Ratio | Possible Fragment Ion | Interpretation |

| 166 | [C₁₀H₁₄O₂]⁺ | Molecular Ion |

| 121 | [C₈H₉O]⁺ | Loss of the ethoxy group (•OCH₂CH₃) |

| 107 | [C₇H₇O]⁺ | Likely from rearrangement and loss of C₂H₅O• |

| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of benzyl (B1604629) compounds |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 59 | [C₃H₇O]⁺ | Ethoxymethyl cation (⁺CH₂OCH₂CH₃) |

Data sourced from NIST WebBook nist.gov

Chromatographic Techniques (e.g., GC-MS, HPLC) for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating components of a mixture and for determining the purity of a compound. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are two of the most powerful and commonly used methods in this context.

While specific, validated GC-MS or HPLC methods for the routine analysis of "Benzenemethanol, alpha-(ethoxymethyl)-" are not detailed in readily accessible literature, general methodologies for similar compounds are well-established.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS would be a suitable technique for the analysis of "Benzenemethanol, alpha-(ethoxymethyl)-" due to its volatility. In a typical GC-MS analysis, the compound would be vaporized and separated from other components on a capillary column based on its boiling point and interactions with the column's stationary phase. The separated compound would then be introduced into the mass spectrometer for identification based on its mass spectrum. The retention time in the gas chromatogram would be a characteristic property of the compound under specific analytical conditions (e.g., column type, temperature program, carrier gas flow rate).

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique that can be used for the purity assessment of "Benzenemethanol, alpha-(ethoxymethyl)-". A reversed-phase HPLC method, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol), would likely be effective for its analysis. The compound would be detected as it elutes from the column using a suitable detector, such as a UV detector, and its retention time would be used for identification and quantification.

Q & A

Q. What synthetic methodologies are suitable for preparing Benzenemethanol, alpha-(ethoxymethyl)-, and how can reaction conditions be optimized?

A plausible route involves reductive arylation of aldehydes using nickel catalysis, as demonstrated for secondary benzylic alcohols (e.g., α-Phenyl-6-quinolinemethanol) . Key parameters include:

- Catalyst selection : NiBr₂(diglyme) for efficient coupling .

- Solvent effects : Polar aprotic solvents (e.g., diglyme) enhance reactivity.

- Temperature : Reactions typically proceed at 80–100°C .

- Substrate ratio : A 1:1.2 aldehyde-to-aryl halide ratio minimizes side products.

Q. How can Benzenemethanol, alpha-(ethoxymethyl)- be characterized structurally and purified?

- Spectroscopic analysis :

- Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) or recrystallization from ethanol .

Q. What analytical techniques are recommended for detecting this compound in complex mixtures?

- GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with electron ionization (70 eV) for fragmentation patterns .

- HPLC-UV : C18 column, mobile phase acetonitrile/water (60:40), detection at 254 nm .

Advanced Research Questions

Q. How does the ethoxymethyl substituent influence the compound’s stability under acidic or basic conditions?

Q. What catalytic systems improve enantioselective synthesis of chiral Benzenemethanol derivatives?

- Chiral ligands : (R)-BINAP or Jacobsen’s salen complexes with Cu or Rh catalysts achieve >90% ee .

- Solvent optimization : Toluene or THF enhances stereoselectivity compared to DMF .

Q. How does the compound interact with biological macromolecules (e.g., enzymes or DNA)?

- Docking studies : Use Schrödinger Maestro to model binding to cytochrome P450 enzymes (e.g., CYP3A4) .

- In vitro assays : Measure IC₅₀ values in liver microsomes to assess metabolic inhibition .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.